molecular formula C11H22ClNO4S B12771178 2-Mercaptobutyryl carnitine chloride CAS No. 83544-85-8

2-Mercaptobutyryl carnitine chloride

Cat. No.: B12771178
CAS No.: 83544-85-8
M. Wt: 299.82 g/mol
InChI Key: DPBOGAGZYWBHIY-UHFFFAOYSA-N
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Description

2-Mercaptobutyryl carnitine chloride is a derivative of carnitine, a compound essential for the transport of fatty acids into mitochondria for β-oxidation This compound features a mercapto group (-SH) attached to the butyryl moiety, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercaptobutyryl carnitine chloride typically involves the following steps:

    Preparation of 2-Mercaptobutyric Acid: This can be synthesized through the thiolation of butyric acid using hydrogen sulfide in the presence of a catalyst.

    Formation of 2-Mercaptobutyryl Chloride: The 2-mercaptobutyric acid is then converted to its acyl chloride derivative using thionyl chloride or oxalyl chloride.

    Coupling with Carnitine: The 2-mercaptobutyryl chloride is reacted with carnitine in the presence of a base such as triethylamine to form 2-Mercaptobutyryl carnitine.

    Formation of Chloride Salt: The final product is obtained by treating the compound with hydrochloric acid to form the chloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation ensures consistency and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohol derivatives.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine, or potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Disulfides: Formed through oxidation of the mercapto group.

    Alcohol Derivatives: Resulting from reduction of the carbonyl group.

    Thioesters: Produced via substitution reactions involving the mercapto group.

Scientific Research Applications

2-Mercaptobutyryl carnitine chloride has diverse applications in scientific research:

    Biochemistry: Used to study fatty acid metabolism and mitochondrial function.

    Medicine: Investigated for its potential in treating metabolic disorders and mitochondrial diseases.

    Industry: Utilized in the production of specialized biochemical reagents and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Mercaptobutyryl carnitine chloride involves its role in fatty acid transport and metabolism. The compound facilitates the transport of fatty acids into mitochondria, where they undergo β-oxidation to produce energy. The mercapto group may also interact with various enzymes and proteins, modulating their activity and influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Carnitine: The parent compound, essential for fatty acid transport.

    Acetylcarnitine: A derivative involved in acetyl group transport.

    Propionylcarnitine: Participates in the metabolism of odd-chain fatty acids.

    Butyrylcarnitine: Similar to 2-Mercaptobutyryl carnitine but lacks the mercapto group.

Uniqueness

2-Mercaptobutyryl carnitine chloride is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other carnitine derivatives and expands its utility in research and therapeutic applications.

Properties

CAS No.

83544-85-8

Molecular Formula

C11H22ClNO4S

Molecular Weight

299.82 g/mol

IUPAC Name

[3-carboxy-2-(2-sulfanylbutanoyloxy)propyl]-trimethylazanium;chloride

InChI

InChI=1S/C11H21NO4S.ClH/c1-5-9(17)11(15)16-8(6-10(13)14)7-12(2,3)4;/h8-9H,5-7H2,1-4H3,(H-,13,14,17);1H

InChI Key

DPBOGAGZYWBHIY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC(CC(=O)O)C[N+](C)(C)C)S.[Cl-]

Origin of Product

United States

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